2-(Difluoromethoxy)-4-fluorobenzaldehyde
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Overview
Description
2-(Difluoromethoxy)-4-fluorobenzaldehyde is an organic compound that features both difluoromethoxy and fluorobenzaldehyde functional groupsThe presence of fluorine atoms in the compound can significantly alter its biological behavior and physicochemical properties compared to its hydrogen-containing analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorobenzaldehyde groups into an aromatic ring. One common method involves the reaction of 4-fluorobenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)-4-fluorobenzoic acid.
Reduction: 2-(Difluoromethoxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, leading to changes in their activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Similar in structure but contains an amine group instead of an aldehyde group.
2-(Difluoromethoxy)benzylamine: Contains a benzylamine group instead of an aldehyde group.
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Contains a trifluoroethane group instead of an aldehyde group.
Uniqueness
2-(Difluoromethoxy)-4-fluorobenzaldehyde is unique due to its combination of difluoromethoxy and fluorobenzaldehyde groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethoxy)-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXBLYCEZMXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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